![molecular formula C15H14FN5O B5487552 2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)
2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
“2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved under green chemistry conditions via multicomponent reactions . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Molecular Structure Analysis
The molecular structure of “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is an important heterocyclic scaffold in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate .Scientific Research Applications
Anti-Tumor Activity and c-Met Kinase Inhibition
The compound exhibits promising anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i demonstrates excellent anti-tumor effects with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it effectively inhibits c-Met kinase at the nanomolar level (IC50 = 48 nM) .
Antibacterial Properties
The synthesized compound shows promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates. Its MIC values surpass those of reference drugs like cephalothin and chloramphenicol .
Influenza Virus RNA Polymerase Inhibition
Compound 20, based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, inhibits influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This finding suggests its potential as an antiviral agent .
Photoluminescence and Thermal Stability
Three related compounds exhibit high photoluminescence quantum yields (over 86%) and thermal stability (decomposition temperatures in the range of 454-476 °C). Their exciton utilization efficiency via a “hot exciton” process is also noteworthy .
Novel Rigid Acceptors
Tris[1,2,4]triazolo[1,3,5]triazine derivatives, such as 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ), are novel rigid acceptors with potential applications in materials science .
Future Directions
The future directions for “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and green synthesis methods could be another area of focus .
properties
IUPAC Name |
2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c1-9-7-10(2)21-15(17-9)19-13(20-21)8-14(22)18-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJAQRMSLNJYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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